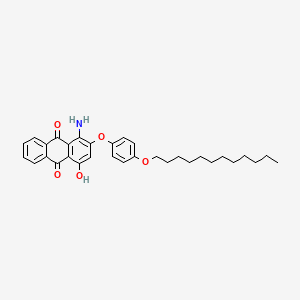
1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by its unique structure, which includes an amino group, a phenoxy group with a long dodecyloxy chain, and a hydroxy group attached to the anthracene-9,10-dione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione typically involves multiple steps:
Starting Materials: The synthesis begins with anthraquinone derivatives, such as 1-amino-4-hydroxyanthraquinone.
Phenoxy Group Introduction: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction. This involves reacting 1-amino-4-hydroxyanthraquinone with a phenol derivative, such as 4-(dodecyloxy)phenol, in the presence of a base.
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are employed to facilitate nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted anthraquinone derivatives.
科学研究应用
1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
作用机制
The mechanism of action of 1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The phenoxy and hydroxy groups play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-Amino-2-phenoxy-4-hydroxyanthraquinone: Lacks the dodecyloxy chain, making it less hydrophobic.
1-Amino-2-(4-methoxyphenoxy)-4-hydroxyanthraquinone: Contains a methoxy group instead of a dodecyloxy group, affecting its solubility and reactivity.
Uniqueness
1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione is unique due to its long dodecyloxy chain, which imparts distinct hydrophobic properties. This feature can influence its solubility, interaction with biological membranes, and overall reactivity compared to similar compounds.
属性
CAS 编号 |
89586-84-5 |
|---|---|
分子式 |
C32H37NO5 |
分子量 |
515.6 g/mol |
IUPAC 名称 |
1-amino-2-(4-dodecoxyphenoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C32H37NO5/c1-2-3-4-5-6-7-8-9-10-13-20-37-22-16-18-23(19-17-22)38-27-21-26(34)28-29(30(27)33)32(36)25-15-12-11-14-24(25)31(28)35/h11-12,14-19,21,34H,2-10,13,20,33H2,1H3 |
InChI 键 |
YKRMUUZITSZAES-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


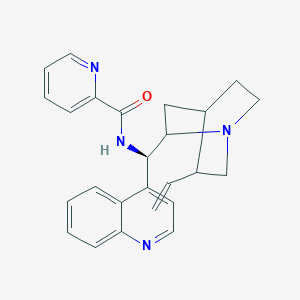
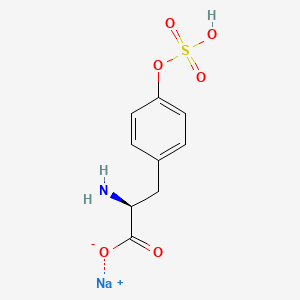
![3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B13144594.png)
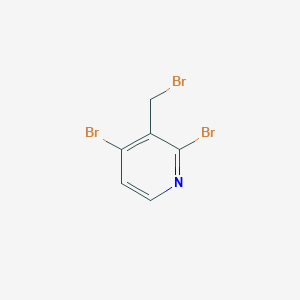

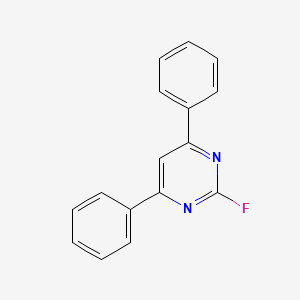
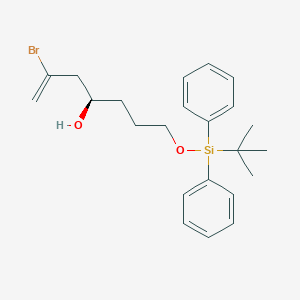
![tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13144617.png)





![8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13144659.png)
